![molecular formula C10H11BrO2 B2440585 Methyl 2-bromo-2-(2-methylphenyl)acetate CAS No. 77053-54-4](/img/structure/B2440585.png)
Methyl 2-bromo-2-(2-methylphenyl)acetate
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Overview
Description
“Methyl 2-bromo-2-(2-methylphenyl)acetate” is a chemical compound with the CAS Number: 77053-54-4 . It has a molecular weight of 243.1 . The IUPAC name for this compound is methyl bromo (2-methylphenyl)acetate .
Molecular Structure Analysis
The InChI code for “Methyl 2-bromo-2-(2-methylphenyl)acetate” is 1S/C10H11BrO2/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6,9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-bromo-2-(2-methylphenyl)acetate” are not found in the search results, similar compounds like methyl bromoacetate are known to react with conjugate bases to yield alkylated carbene complexes .Physical And Chemical Properties Analysis
“Methyl 2-bromo-2-(2-methylphenyl)acetate” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not found in the search results.Scientific Research Applications
Alkylation of Phenol and Amino Groups
“Methyl 2-bromo-2-(2-methylphenyl)acetate” has been used to alkylate phenol and amino groups . Alkylation is a process where an alkyl group is transferred from one molecule to another. This application is particularly useful in the field of organic chemistry where it is used to increase the complexity of the molecule and its potential uses.
Synthesis of Vitamins
This compound can be used in the synthesis of vitamins . Vitamins are essential nutrients that the body needs in small amounts to function properly. They are often used in the pharmaceutical industry to create vitamin supplements.
Production of Pharmaceuticals
“Methyl 2-bromo-2-(2-methylphenyl)acetate” can also be used in the production of pharmaceutical drugs . The pharmaceutical industry often uses complex organic compounds like this one as building blocks in the synthesis of new drugs.
Chemical Modification of Histidine
It is commonly used as a reagent in the chemical modification of histidine . Histidine is an essential amino acid that plays a vital role in protein synthesis. Modifying histidine can lead to the creation of new proteins with potentially useful properties.
Synthesis of Coumarins
“Methyl 2-bromo-2-(2-methylphenyl)acetate” is used in the synthesis of coumarins . Coumarins are a type of aromatic organic compound that have a wide range of uses, including in the production of certain types of dyes and as a precursor to other chemicals.
Synthesis of cis-Cyclopropanes
This compound is used in the synthesis of cis-cyclopropanes . Cyclopropanes are a type of organic compound where three carbon atoms are connected in a ring. The cis configuration refers to the spatial arrangement of the atoms in the molecule. These compounds have various applications in the field of organic chemistry.
Preparation of Alkylated Carbene Complexes
“Methyl 2-bromo-2-(2-methylphenyl)acetate” reacts with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) to prepare alkylated carbene complexes . These complexes are often used in the field of organometallic chemistry.
Synthesis of Novel Vicinal Haloethers
A recent study has shown that “Methyl 2-bromo-2-(2-methylphenyl)acetate” can be used in the synthesis of novel vicinal haloethers . These compounds are verified to be novel compounds and to possess the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .
Safety and Hazards
The safety data sheet for similar compounds indicates that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Mechanism of Action
Mode of Action
It’s known that bromoacetates, in general, are alkylating agents . They can donate an alkyl group to its target, which could lead to a change in the target’s function. This compound might interact with its targets in a similar manner .
Biochemical Pathways
It’s known that bromoacetates can be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions .
Result of Action
As an alkylating agent, it could potentially alter the function of its targets, leading to various cellular effects .
properties
IUPAC Name |
methyl 2-bromo-2-(2-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDRCRIJXMICQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-2-(2-methylphenyl)acetate |
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